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Compound of Interest

Compound Name: GSK503

Cat. No.: B607845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the selectivity and pharmacological profile of

GSK503, a potent and specific small-molecule inhibitor of the Enhancer of Zeste Homolog 2

(EZH2) methyltransferase. The information presented herein is intended to support research

and development efforts by providing comprehensive data on its target affinity, selectivity

against related and unrelated enzymes, and the experimental methodologies used for its

characterization.

Core Mechanism of Action
GSK503 is a potent and specific inhibitor of EZH2, a histone methyltransferase that is the

catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a critical role

in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27

(H3K27me3), a mark predominantly associated with gene silencing. By inhibiting EZH2,

GSK503 leads to a global reduction in H3K27me3 levels, subsequently reactivating the

expression of silenced genes.[2][3] Its activity has been demonstrated in various preclinical

models, including diffuse large B-cell lymphoma and melanoma.[1]

Quantitative Selectivity Profile
The selectivity of GSK503 has been rigorously evaluated against its primary target, EZH2, its

closest homolog, EZH1, and a broad panel of other epigenetic and non-epigenetic targets. The

data consistently demonstrate high selectivity for EZH2.
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Table 1: Potency against EZH2 and EZH1
Target Parameter Value (nM)

Selectivity (Fold vs.
EZH2)

EZH2 Ki 3 -

EZH2 Kiapp 3 - 27 -

EZH1 IC50 633 >200-fold

Data sourced from Abcam and MedchemExpress.[1]

Table 2: Broad Panel Selectivity
Target Class Selectivity Profile

Human Methyltransferases
>4000-fold selective over a panel of 20 other

human methyltransferases.[1]

Other Target Classes

Highly selective against a range of human

histone deacetylases, GPCRs, kinases, and ion

channels.

Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the core signaling pathway targeted by GSK503 and a

generalized workflow for assessing its inhibitory activity.
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In Vitro Biochemical Assay

Prepare Reagents:
- EZH2 Enzyme

- Histone Substrate
- Cofactors (SAM)

Create Serial Dilution
of GSK503 in DMSO

Incubate Enzyme, Substrate,
and GSK503

Detect Methyltransferase Activity
(e.g., Radioactivity, Luminescence)

Data Analysis:
Calculate IC50 / Ki values
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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